Di-o-cresyl phosphate

Description

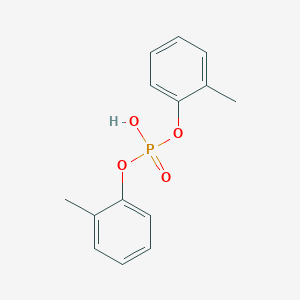

Structure

3D Structure

Properties

IUPAC Name |

bis(2-methylphenyl) hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15O4P/c1-11-7-3-5-9-13(11)17-19(15,16)18-14-10-6-4-8-12(14)2/h3-10H,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHRCKPRYDGSBRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OP(=O)(O)OC2=CC=CC=C2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70957173 | |

| Record name | Di-o-cresyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70957173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35787-74-7 | |

| Record name | Phosphoric acid, bis(2-methylphenyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035787747 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Di-o-cresyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70957173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Di-o-cresyl Phosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of di-o-cresyl phosphate (B84403), a significant organophosphate compound. This document details the core synthetic methodologies, purification protocols, and analytical techniques pertinent to its preparation and characterization, intended to serve as a valuable resource for professionals in chemical research and drug development.

Synthesis of Di-o-cresyl Phosphate

The primary route for the synthesis of this compound is a two-step process. This method involves the initial formation of a phosphorochloridate intermediate, followed by its hydrolysis to yield the final product.

Step 1: Synthesis of Di-o-cresyl Phosphorochloridate

The initial step involves the reaction of ortho-cresol (o-cresol) with phosphorus oxychloride (POCl₃) in the presence of a catalyst to form di-o-cresyl phosphorochloridate. To favor the formation of the di-substituted product, a 2:1 molar ratio of o-cresol (B1677501) to phosphorus oxychloride is utilized. Anhydrous aluminum chloride (AlCl₃) is commonly employed as a catalyst in this reaction.[1][2]

Step 2: Hydrolysis of Di-o-cresyl Phosphorochloridate

The di-o-cresyl phosphorochloridate intermediate is subsequently hydrolyzed under basic conditions to yield di-o-cresyl hydrogen phosphate. This is typically achieved by reacting the phosphorochloridate with an aqueous solution of a base, such as sodium hydroxide (B78521) (NaOH), followed by acidification.[1][2]

Experimental Protocol: Synthesis of this compound

Materials:

-

o-Cresol

-

Phosphorus oxychloride (POCl₃)

-

Anhydrous aluminum chloride (AlCl₃)

-

10% Sodium hydroxide (NaOH) solution

-

9 N Sulfuric acid (H₂SO₄)

-

Ether

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Formation of Di-o-cresyl Phosphorochloridate:

-

In a suitable reaction vessel, combine o-cresol and phosphorus oxychloride in a 2:1 molar ratio.

-

Add a catalytic amount of anhydrous aluminum chloride.

-

The reaction mixture is then heated. While specific temperatures and times can vary, heating is essential to drive the reaction to completion.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the crude di-o-cresyl phosphorochloridate is obtained. The yield for this step is approximately 60%.[2]

-

-

Hydrolysis to this compound:

-

Dissolve the crude di-o-cresyl phosphorochloridate in a suitable solvent.

-

Add a 10% aqueous solution of sodium hydroxide and stir the mixture at room temperature for approximately 5 hours.[2]

-

After the reaction is complete, acidify the mixture to a pH of 5 using 9 N sulfuric acid.[2]

-

Extract the aqueous layer with ether.

-

Dry the combined ether extracts over anhydrous magnesium sulfate.

-

Evaporate the solvent under reduced pressure to yield crude this compound. The yield for this hydrolysis step is reported to be around 90%.[2]

-

Quantitative Data Summary

| Step | Reactants | Molar Ratio (o-cresol:POCl₃) | Catalyst | Reported Yield | Purity | Reference |

| 1. Phosphorochloridate Formation | o-Cresol, Phosphorus oxychloride | 2:1 | Anhydrous AlCl₃ | ~60% | - | [2] |

| 2. Hydrolysis | Di-o-cresyl phosphorochloridate, 10% NaOH | - | - | ~90% | >99% | [2] |

Purification Methods

Purification of the crude this compound is crucial to obtain a product of high purity for research and development purposes. The primary methods employed are preparative thin-layer chromatography and high-performance liquid chromatography.

Preparative Thin-Layer Chromatography (TLC)

Preparative TLC is a widely used technique for the purification of small to moderate quantities of compounds. It involves the separation of components on a TLC plate with a thicker stationary phase, allowing for the isolation of the desired product.

Experimental Protocol: Preparative TLC Purification

Materials:

-

Silica (B1680970) gel preparative TLC plates

-

Appropriate solvent system (e.g., a mixture of hexane (B92381) and acetone)

-

Elution chamber

-

UV lamp for visualization

-

Scraping tool (e.g., spatula)

-

Elution solvent (e.g., ethyl acetate (B1210297) or methanol)

-

Filtration apparatus

Procedure:

-

Sample Application: Dissolve the crude this compound in a minimal amount of a volatile solvent. Apply the solution as a narrow band onto the origin line of the preparative TLC plate.

-

Development: Place the plate in a sealed chamber containing the chosen solvent system. Allow the solvent to ascend the plate until the solvent front is near the top.

-

Visualization: Remove the plate from the chamber and allow the solvent to evaporate. Visualize the separated bands under a UV lamp. The band corresponding to this compound should be identified based on its retention factor (Rf) value.

-

Isolation: Carefully scrape the silica gel containing the desired product band from the plate.

-

Elution: Transfer the collected silica gel to a flask and add a polar solvent (e.g., ethyl acetate or methanol) to elute the compound from the silica.

-

Recovery: Filter the mixture to remove the silica gel and collect the filtrate. Evaporate the solvent from the filtrate to obtain the purified this compound.

-

Repeated Chromatography: For higher purity, this process can be repeated using different solvent systems. The literature suggests the use of three different solvent systems for optimal purification.[1]

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful analytical technique that can also be adapted for preparative purification. For analytical purposes, it is used to determine the purity of the synthesized this compound.

Experimental Protocol: HPLC Analysis

Instrumentation and Conditions:

-

Column: Reverse-phase C18 column.

-

Mobile Phase: A linear gradient of acetonitrile (B52724) in 2% aqueous acetic acid. A typical gradient runs from 25% to 80% acetonitrile over 22 minutes.

-

Flow Rate: 1.3 mL/min.

-

Detection: UV absorbance at 254 nm.

Procedure:

-

Sample Preparation: Prepare a dilute solution of the purified this compound in the mobile phase.

-

Injection: Inject a small volume of the sample solution into the HPLC system.

-

Analysis: Run the HPLC method and record the chromatogram. The purity of the sample can be determined by calculating the peak area of the this compound relative to the total peak area of all components. A purity of over 99% has been reported for this compound purified by preparative TLC.[2]

Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the synthesis and purification workflows for this compound.

Caption: Synthesis workflow for this compound.

Caption: Purification and analysis workflow.

References

Chemical and physical properties of Di-o-cresyl phosphate

An In-depth Technical Guide to the Chemical and Physical Properties of Di-o-cresyl Phosphate (B84403)

This technical guide provides a comprehensive overview of the chemical and physical properties of Di-o-cresyl phosphate, a significant metabolite of the neurotoxic organophosphate, Tri-o-cresyl phosphate (TOCP). This document is intended for researchers, scientists, and professionals in drug development and toxicology, offering detailed data, experimental protocols, and pathway visualizations to support advanced research.

Core Chemical and Physical Properties

This compound is primarily studied in the context of the metabolism of its parent compound, Tri-o-cresyl phosphate (TOCP). Consequently, much of the available physical and chemical data pertains to TOCP isomers. This section provides data for this compound where available, supplemented with data for the closely related and more extensively studied Tri-o-cresyl phosphate.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| Compound Name | This compound | ChemScene |

| CAS Number | 35787-74-7 | [1] |

| Molecular Formula | C₁₄H₁₅O₄P | [1] |

| Molecular Weight | 278.24 g/mol | [1] |

| SMILES | O=P(OC1=C(C)C=CC=C1)(OC2=C(C)C=CC=C2)O | [1] |

| LogP | 3.86 | [1] |

| Topological Polar Surface Area (TPSA) | 55.76 Ų | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Rotatable Bonds | 4 | [1] |

Table 2: Physical Properties of Related Tri-o-cresyl Phosphate (TOCP)

| Property | Value | Source(s) |

| CAS Number | 78-30-8 | [2][3][4] |

| Molecular Formula | C₂₁H₂₁O₄P | [3][4][5] |

| Molecular Weight | 368.37 g/mol | [3][6] |

| Appearance | Colorless to pale-yellow, odorless viscous liquid | [4][5][7] |

| Melting Point | -40 °C to 11 °C (-40 °F to 52 °F) | [2][4][5][6][8] |

| Boiling Point | ~410 °C (770 °F) with slight decomposition | [4][6][7] |

| Density | ~1.195 g/cm³ at 20 °C | [4] |

| Specific Gravity | 1.16 - 1.18 at 20-25 °C | [3][9] |

| Vapor Pressure | 1.7 x 10⁻⁶ mmHg at 25 °C (77 °F) | [6] |

| Solubility | Sparingly soluble in water; soluble in most organic solvents like alcohol, ether, and benzene.[4][10] | [4][9][10] |

| Refractive Index | ~1.557 - 1.561 at 20 °C | [3][4][10] |

| Flash Point | 225 °C (437 °F) | [5][6][10] |

| Stability | Stable and non-volatile. Decomposes on heating, producing toxic fumes of phosphorus oxides.[4] | [4] |

Experimental Protocols

The following sections detail the methodologies for the synthesis and analysis of Di-o-cresyl hydrogen phosphate, a key metabolite of TOCP.

Synthesis of Di-o-cresyl Hydrogen Phosphate

The synthesis of Di-o-cresyl hydrogen phosphate is a two-step process as described in toxicological literature.[11][12]

Step 1: Formation of Di-o-cresyl Phosphorochloridate

-

Reactants : Phosphorus oxychloride (POCl₃) and o-cresol (B1677501) are reacted in a 1:2 molar ratio.

-

Catalyst : Anhydrous aluminum chloride (AlCl₃) is used as a catalyst.

-

Procedure : The reaction is carried out under anhydrous conditions. o-Cresol is slowly added to a solution of POCl₃ and AlCl₃ in an appropriate solvent. The reaction mixture is stirred at a controlled temperature to yield the intermediate, Di-o-cresyl phosphorochloridate.

Step 2: Hydrolysis to Di-o-cresyl Hydrogen Phosphate

-

Reactant : The Di-o-cresyl phosphorochloridate intermediate from Step 1.

-

Procedure : The intermediate is carefully hydrolyzed under controlled pH and temperature conditions. This is typically achieved by the slow addition of water or a basic solution, followed by acidification to yield the final product, Di-o-cresyl hydrogen phosphate.

Purification and Analysis

Purification:

-

The crude product is purified using repeated preparative thin-layer chromatography (TLC) with multiple solvent systems to isolate the pure compound.[11][12]

Analysis:

-

Purity Determination : The purity of the synthesized Di-o-cresyl hydrogen phosphate is determined using High-Performance Liquid Chromatography (HPLC), with reported purities ranging from 92% to 99%.[11][12]

-

Structural Verification : The chemical structure of the final product is verified using a combination of spectroscopic methods:

Visualizations: Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate key experimental and metabolic processes involving this compound.

Experimental Workflow: Synthesis and Analysis

Caption: Synthesis and analysis workflow for Di-o-cresyl hydrogen phosphate.

Metabolic Pathway of Tri-o-cresyl Phosphate (TOCP)

Tri-o-cresyl phosphate (TOCP) itself is not the primary toxic agent. It undergoes metabolic activation in the liver to produce highly neurotoxic metabolites.[13] One of the key pathways involves hydroxylation and cyclization.

Caption: Metabolic activation pathway of Tri-o-cresyl phosphate (TOCP).

Toxicology and Mechanism of Action

The toxicity of TOCP is primarily attributed to its ortho-isomer.[14] This compound is known to cause a specific type of delayed neurotoxicity known as organophosphate-induced delayed neuropathy (OPIDN). The mechanism involves the metabolic activation of TOCP to cresyl saligenin phosphate (also referred to as saligenin cyclic o-tolyl phosphate), a potent inhibitor of neuropathy target esterase (NTE).[13] Inhibition of NTE is a critical initiating event in the development of OPIDN, which is characterized by distal axonal degeneration in both the central and peripheral nervous systems. This compound is one of the major metabolites found in plasma and various tissues following exposure to TOCP.[10] While mono- and di-o-cresyl phosphates have been found to be more toxic than the parent tri-o-cresyl phosphate when directly administered, the cyclized metabolite is considered the ultimate neurotoxic agent.[13]

References

- 1. chemscene.com [chemscene.com]

- 2. Tricresyl phosphate - Wikipedia [en.wikipedia.org]

- 3. labproinc.com [labproinc.com]

- 4. o-Cresyl phosphate | C21H21O4P | CID 6527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Tricresyl_phosphate [chemeurope.com]

- 6. TRICRESYL PHOSPHATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. TRIORTHOCRESYL PHOSPHATE | Occupational Safety and Health Administration [osha.gov]

- 8. TRICRESYL PHOSPHATE - Ataman Kimya [atamanchemicals.com]

- 9. grokipedia.com [grokipedia.com]

- 10. Tri-o-cresyl Phosphate CAS#: 78-30-8 [m.chemicalbook.com]

- 11. Studies on the metabolism of the neurotoxic tri-o-cresyl phosphate. Synthesis and identification by infrared, proton nuclear magnetic resonance and mass spectrometry of five of its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. stacks.cdc.gov [stacks.cdc.gov]

- 13. Exposure to tri-o-cresyl phosphate detected in jet airplane passengers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. industrialchemicals.gov.au [industrialchemicals.gov.au]

Di-o-cresyl phosphate CAS number and molecular structure

CAS Number: 35787-74-7

This technical guide provides an in-depth overview of di-o-cresyl phosphate (B84403), including its chemical identity, molecular structure, and relevant physicochemical data. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Core Chemical Information

Di-o-cresyl phosphate is an organophosphate compound. It is structurally related to the more commonly known tricresyl phosphates (TCPs), which are used as flame retardants and plasticizers.[1][2][3] The "di-o" designation indicates that two ortho-cresyl groups are attached to the phosphate core. Di-o-cresyl hydrogen phosphate is a known metabolite of the neurotoxic chemical tri-o-cresyl phosphate (TOCP).[4][5]

Quantitative Data Summary

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₅O₄P | [6] |

| Molecular Weight | 278.24 g/mol | [6] |

| TPSA (Topological Polar Surface Area) | 55.76 Ų | [6] |

| LogP (Octanol-Water Partition Coefficient) | 3.86164 | [6] |

| Hydrogen Bond Acceptors | 3 | [6] |

| Hydrogen Bond Donors | 1 | [6] |

| Rotatable Bonds | 4 | [6] |

Table 2: Experimental Physicochemical Properties of Tri-o-cresyl Phosphate (CAS 78-30-8)

| Property | Value | Source |

| Physical Form | Colorless to pale-yellow liquid | [7] |

| Melting Point | 11 °C | [7] |

| Boiling Point | 410 °C | [7] |

| Density | 1.1955 g/cm³ at 20 °C | [7] |

| Vapor Pressure | 1.2×10⁻⁴ Pa at 25 °C | [8] |

| Water Solubility | Sparingly soluble | [7] |

Molecular Structure

The molecular structure of this compound consists of a central phosphate group bonded to two ortho-cresyl (2-methylphenyl) groups and one hydroxyl group.

Caption: Molecular structure of this compound.

Experimental Protocols

A specific experimental protocol for the synthesis of this compound (CAS 35787-74-7) was not identified in the reviewed literature. However, a detailed synthesis for the closely related metabolite, di-o-cresyl hydrogen phosphate , has been described.[4][5] This procedure is presented below as a relevant synthetic methodology.

Synthesis of Di-o-cresyl Hydrogen Phosphate

This synthesis is a two-step process involving the formation of a phosphorochloridate intermediate followed by hydrolysis.[4][5]

Step 1: Synthesis of Di-o-cresyl Phosphorochloridate

-

Reactants: Phosphorus oxychloride (POCl₃) and o-cresol (B1677501) are reacted in a 1:2 molar ratio.

-

Catalyst: Anhydrous aluminum chloride (AlCl₃) is used as a catalyst.

-

Procedure: The reactants are combined in the presence of the catalyst. The reaction leads to the formation of the intermediate, di-o-cresyl phosphorochloridate.

Step 2: Hydrolysis to Di-o-cresyl Hydrogen Phosphate

-

Reactant: The di-o-cresyl phosphorochloridate intermediate from Step 1.

-

Procedure: The chloridate intermediate is hydrolyzed under appropriate conditions to yield di-o-cresyl hydrogen phosphate.[4][5]

-

Purification and Analysis: The final product can be further derivatized to its corresponding methyl ester for analysis by spectroscopic techniques such as infrared (IR), proton nuclear magnetic resonance (¹H-NMR), and mass spectrometry to confirm its structure. The purity of the synthesized metabolites can be determined by high-performance liquid chromatography (HPLC).[4][5]

Caption: Synthesis workflow for di-o-cresyl hydrogen phosphate.

References

- 1. Tricresyl phosphate - Wikipedia [en.wikipedia.org]

- 2. TRICRESYL PHOSPHATE - Ataman Kimya [atamanchemicals.com]

- 3. TRICRESYL PHOSPHATE - Ataman Kimya [atamanchemicals.com]

- 4. stacks.cdc.gov [stacks.cdc.gov]

- 5. Studies on the metabolism of the neurotoxic tri-o-cresyl phosphate. Synthesis and identification by infrared, proton nuclear magnetic resonance and mass spectrometry of five of its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. o-Cresyl phosphate | C21H21O4P | CID 6527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

An In-depth Technical Guide to the Toxicokinetics and Metabolism of Di-o-cresyl Phosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicokinetics and metabolism of Di-o-cresyl phosphate (B84403) (DOCP). Due to the limited availability of direct studies on DOCP, this guide extensively leverages data from the closely related and well-researched compound, Tri-o-cresyl phosphate (TOCP). The metabolic pathways and toxicological mechanisms of these ortho-cresyl phosphates are presumed to be highly analogous.

Introduction

Di-o-cresyl phosphate (DOCP) is an organophosphorus compound that, like other ortho-substituted cresyl phosphates, is of significant toxicological concern. These compounds are known to induce a debilitating neurological condition called organophosphate-induced delayed neuropathy (OPIDN)[1][2][3]. The toxicity of these compounds is not due to the parent molecule itself but rather to its metabolic activation into a potent neurotoxic agent. Understanding the absorption, distribution, metabolism, and excretion (ADME) of DOCP is therefore critical for assessing its risk and developing potential therapeutic interventions.

Toxicokinetics (ADME)

The toxicokinetic profile of DOCP is largely inferred from studies on TOCP. These compounds are readily absorbed, distributed to various tissues including the nervous system, metabolized primarily in the liver, and excreted in urine and feces.

Absorption

Ortho-cresyl phosphates can be absorbed through oral, dermal, and inhalation routes. Oral absorption has been demonstrated in animal studies with TOCP, where it is readily taken up from the gastrointestinal tract[4][5][6]. Dermal absorption is also a significant route of exposure, as shown in studies with cats where a substantial portion of a dermally applied dose of TOCP was absorbed and distributed systemically[1][7].

Distribution

Following absorption, ortho-cresyl phosphates are distributed throughout the body. Studies with radiolabeled TOCP in rats and cats have shown that the highest concentrations are typically found in the liver and kidneys, which are the primary sites of metabolism and excretion[4][5][6][7]. Appreciable concentrations are also found in adipose tissue, plasma, and red blood cells[4][5][6]. Critically, these compounds also distribute to neural tissues, including the brain, spinal cord, and sciatic nerve, which is consistent with their neurotoxic effects[4].

Metabolism

The metabolism of ortho-cresyl phosphates is a critical determinant of their toxicity. The primary site of metabolism is the liver, mediated by cytochrome P450 (CYP450) enzymes[8]. The metabolic pathway involves a series of oxidation and hydrolysis reactions.

A key metabolic step for TOCP, and presumably for DOCP, is the oxidative cyclization to form a highly neurotoxic metabolite, saligenin cyclic-o-tolyl phosphate (SCOTP), also known as cresyl saligenin phosphate (CBDP)[8][9][10]. This metabolite is a potent inhibitor of neuropathy target esterase (NTE), an enzyme in the nervous system, and the inhibition of NTE is believed to initiate the cascade of events leading to OPIDN[1][3].

In addition to the formation of the toxic cyclic metabolite, ortho-cresyl phosphates undergo hydrolysis to produce various metabolites. For TOCP, the major metabolites include di-o-cresyl hydrogen phosphate, o-cresyl dihydrogen phosphate, and o-cresol[1][4][6][7]. The o-cresol (B1677501) can be further metabolized to o-hydroxybenzoic acid (salicylic acid)[4][6]. It is highly probable that DOCP is metabolized via similar pathways, yielding o-cresyl dihydrogen phosphate and o-cresol.

Excretion

The metabolites of ortho-cresyl phosphates, along with the parent compound, are excreted primarily through urine and feces. In studies with TOCP in rats, the majority of the administered dose was excreted in the urine (around 63%) and feces (around 36%) within a few days[4][5][6]. The major urinary metabolites of TOCP are di-o-cresyl hydrogen phosphate, o-cresol, and o-hydroxybenzoic acid[4][7].

Quantitative Data

The following tables summarize quantitative data on the excretion and metabolism of TOCP, which can serve as an estimate for the behavior of DOCP.

Table 1: Excretion of Tri-o-cresyl Phosphate (TOCP) in Male Fischer 344 Rats

| Route of Excretion | Percentage of Administered Dose (after 4 days) | Reference |

| Urine | 63.1% | [4] |

| Feces | 36.1% | [4] |

Table 2: Major Metabolites of Tri-o-cresyl Phosphate (TOCP) identified in Urine and Feces

| Metabolite | Found in | Reference |

| Di-o-cresyl hydrogen phosphate | Urine, Feces | [1][4][6][7] |

| o-Cresyl dihydrogen phosphate | Urine, Feces | [1][6] |

| o-Cresol | Urine, Feces | [4][6][7] |

| o-Hydroxybenzoic acid | Urine | [4][6] |

| Saligenin cyclic-o-tolyl phosphate | Urine, Feces (trace amounts) | [1] |

Experimental Protocols

This section details the methodologies for key experiments related to the analysis of ortho-cresyl phosphates and their metabolites.

Synthesis of Di-o-cresyl Hydrogen Phosphate

Di-o-cresyl hydrogen phosphate, a major metabolite, can be synthesized for use as an analytical standard.

Protocol:

-

Step 1: Synthesis of Di-o-cresyl Phosphorochloridate:

-

Step 2: Hydrolysis:

-

Purification:

Analysis of Metabolites in Biological Samples

Protocol for Sample Preparation and Analysis:

-

Sample Collection: Collect urine, feces, plasma, and tissue samples from experimental animals at various time points after administration of the ortho-cresyl phosphate[4][6][7].

-

Extraction:

-

For urine and plasma, direct injection or a simple dilution may be possible for HPLC analysis.

-

For feces and tissues, homogenization followed by solvent extraction (e.g., with diethyl ether) is necessary to isolate the parent compound and its metabolites[12].

-

-

Analytical Techniques:

-

High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV detector or a radiochemical detector (for studies with radiolabeled compounds) is a common method for separating and quantifying the parent compound and its polar metabolites[1][4][7][9][11].

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly sensitive and specific technique for identifying and quantifying ortho-cresyl phosphates and their less polar metabolites. Derivatization may be required for more polar metabolites to increase their volatility[12][13].

-

Liquid Scintillation Counting: For studies using radiolabeled compounds, liquid scintillation counting is used to quantify the total radioactivity in various samples, providing information on absorption, distribution, and excretion[1][4][7].

-

Visualizations

Metabolic Pathway of this compound

Caption: Inferred metabolic pathway of this compound.

Experimental Workflow for Metabolite Analysis

Caption: General experimental workflow for metabolite analysis.

Logical Relationship in OPIDN Induction

Caption: Logical cascade of events leading to OPIDN.

Conclusion

The toxicokinetics and metabolism of this compound are characterized by its efficient absorption, distribution to various tissues including the nervous system, and metabolic activation to a potent neurotoxicant. While direct data on DOCP is limited, the extensive research on the closely related Tri-o-cresyl phosphate provides a robust framework for understanding its ADME profile and mechanism of toxicity. The key event in its toxicity is the CYP450-mediated formation of a cyclic phosphate ester that inhibits neuropathy target esterase, leading to delayed and often irreversible neurotoxicity. Further research specifically focused on the quantitative toxicokinetics of DOCP would be beneficial for a more precise risk assessment.

References

- 1. Studies on the metabolism of the neurotoxic tri-o-cresyl phosphate. Distribution, excretion, and metabolism in male cats after a single, dermal application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The metabolism of cresols by species of Pseudomonas - PMC [pmc.ncbi.nlm.nih.gov]

- 3. O-Cresol | CH3C6H4OH | CID 335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. hmdb.ca [hmdb.ca]

- 5. Studies on the Metabolism of the Neurotoxic Tri-O-Cresyl Phosphate. Synthesis and Identification by Infrared, Proton Nuclear Magnetic Resonance and Mass Spectrometry of Five of Its Metabolites [stacks.cdc.gov]

- 6. Absorption, distribution, excretion and metabolism of a single oral dose of [14C]tri-o-cresyl phosphate (TOCP) in the male rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Disposition, elimination, and metabolism of tri-o-cresyl phosphate following daily oral administration in Fischer 344 male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tricresyl phosphate - Wikipedia [en.wikipedia.org]

- 9. microbiologyresearch.org [microbiologyresearch.org]

- 10. dep.nj.gov [dep.nj.gov]

- 11. Studies on the metabolism of the neurotoxic tri-o-cresyl phosphate. Synthesis and identification by infrared, proton nuclear magnetic resonance and mass spectrometry of five of its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. cdc.gov [cdc.gov]

- 13. faa.gov [faa.gov]

Environmental Fate and Transport of Di-o-cresyl Phosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-o-cresyl phosphate (B84403) (DOCP) is an organophosphate ester, a diester metabolite of the neurotoxic compound tri-o-cresyl phosphate (TOCP). Organophosphate esters are a class of compounds widely used as flame retardants, plasticizers, and additives in industrial and consumer products.[1] The environmental presence of these compounds is of increasing concern due to their potential for persistence, bioaccumulation, and toxicity. The ortho-isomers of cresyl phosphates, in particular, are known for their neurotoxic effects, specifically organophosphate-induced delayed neuropathy (OPIDN).[2] Understanding the environmental fate and transport of DOCP is crucial for assessing its ecological risks and potential for human exposure.

This technical guide provides a comprehensive overview of the current knowledge on the environmental behavior of Di-o-cresyl phosphate, leveraging data from its parent compound, TOCP, and other tricresyl phosphate (TCP) isomers where direct data for DOCP is limited.

Physical and Chemical Properties

The environmental partitioning and mobility of a chemical are largely governed by its physical and chemical properties. While experimental data specifically for this compound is scarce, the properties of the closely related tri-o-cresyl phosphate and other tricresyl phosphate mixtures provide valuable insights. Organophosphate triesters are generally characterized by low water solubility and a preference for partitioning into organic phases, such as soil organic matter and lipids in organisms.[3] Di-aryl phosphates, like DOCP, are expected to have higher water solubility compared to their tri-aryl counterparts.[2]

| Property | This compound (C₁₄H₁₅O₄P) | Tri-o-cresyl phosphate (C₂₁H₂₁O₄P) | Cresyl diphenyl phosphate (CDPP) | Source |

| Molecular Weight ( g/mol ) | 278.24 | 368.37 | 340.3 | ChemScene, PubChem |

| LogP (Octanol-Water Partition Coefficient) | 3.86 (calculated) | ~5.11 | 4.51 | ChemScene, PubChem |

| Water Solubility (mg/L at 25°C) | Data not available | "sparingly soluble" | 2.4 | [4],[5] |

| Vapor Pressure (Pa at 25°C) | Data not available | ~1.6 x 10⁻⁵ | 3.3 x 10⁻⁵ | [6] |

| Henry's Law Constant (Pa m³/mol) | Data not available | Data not available | 0.0047 (calculated) | [6] |

Environmental Fate

The fate of this compound in the environment is determined by a combination of transport and transformation processes, including degradation, partitioning, and bioaccumulation.

Degradation

Degradation processes are critical in reducing the concentration and persistence of DOCP in the environment. These can be broadly categorized into abiotic and biotic pathways.

Hydrolysis: The primary abiotic degradation pathway for organophosphate esters in aquatic environments is hydrolysis. The rate of hydrolysis is pH-dependent, generally increasing under alkaline conditions.[7] For tricresyl phosphates, the neutral hydrolysis half-life at pH 7 and 25°C is estimated to be around one month.[7] The hydrolysis of tri-aryl phosphates leads to the formation of di-aryl and mono-aryl phosphate esters.[2] Therefore, TOCP can hydrolyze to form DOCP. The diaryl phosphate degradation products, like DOCP, appear to be more resistant to further abiotic hydrolysis.[2]

| Compound | Condition | Half-life | Source |

| Tricresyl phosphate (TCP) | pH 7, 25°C | ~1 month | [7] |

| Tri-m-cresyl phosphate | pH 7, 25°C | 1.8 years (estimated) | [8] |

| Tri-p-cresyl phosphate | pH 7, 27°C | 319 days (estimated) | [9] |

Photodegradation: Direct photodegradation of tricresyl phosphates in water is not expected to be a significant process as they do not absorb UV light at wavelengths greater than 290 nm.[9] However, in the atmosphere, vapor-phase TCP can be degraded by reaction with photochemically produced hydroxyl radicals, with an estimated half-life of about 26 hours.[7]

Biodegradation is a major pathway for the removal of tricresyl phosphates from the environment. Studies have shown that TCP is readily biodegradable in sewage sludge, with a half-life of approximately 7.5 hours, and can be up to 99% degraded within 24 hours.[7] In river water, TCP is almost completely degraded within 5 days, with the ortho isomer degrading slightly faster than the meta and para isomers.[7]

The biodegradation of tri-aryl phosphates typically proceeds through hydrolysis, mediated by microbial enzymes, to form diaryl phosphates and the corresponding phenol.[10] A novel microbial consortium has been shown to quickly degrade tri-o-cresyl phosphate, along with its meta and para isomers, within 12 to 36 hours.[11] The primary metabolites of TOCP in mammals include this compound, o-cresol, and o-hydroxybenzoic acid.[12]

| Compound | Environment | Half-life | Source |

| Tricresyl phosphate (TCP) | Sewage sludge | 7.5 hours | [7] |

| Tri-p-cresyl phosphate | Activated sludge | 7.5 hours | [13] |

| Tri-m-cresyl phosphate | River sediment (25°C) | 10.1 days | PubChem |

| Tri-o-cresyl phosphate | River water | Degraded faster than m- and p- isomers | [7] |

A proposed biotic degradation pathway for Tri-o-cresyl phosphate (TOCP) leading to this compound (DOCP) and further breakdown products is illustrated below.

Transport and Partitioning

The movement of DOCP between different environmental compartments (air, water, soil, and sediment) is dictated by its physical and chemical properties.

Soil and Sediment: Due to their lipophilicity (high LogP), tricresyl phosphates are expected to adsorb strongly to soil and sediment, making them relatively immobile in these compartments.[7] The organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter for predicting this behavior. For TCP, the Koc is estimated to be high, indicating a strong affinity for the organic fraction of soil and sediment.[14] The adsorption coefficient of TCP on marine sediment has been measured to be 420.[15] This strong adsorption means that leaching into groundwater is not expected to be a significant transport pathway.[7]

| Parameter | Value | Source |

| Soil Adsorption Coefficient (Koc) for TCP | 4,720 L/kg (calculated) | [14] |

| Adsorption Coefficient on Marine Sediment for TCP | 420 | [15] |

Water: While having low water solubility, DOCP and other cresyl phosphates can be released into aquatic environments.[2] In the water column, they are likely to partition to suspended solids and eventually settle into the sediment.[7]

Air: The relatively low vapor pressure of tricresyl phosphates suggests that volatilization from water and soil surfaces is not a major transport process.[4] However, they can be released to the atmosphere and undergo long-range transport adsorbed to particulate matter.[2]

The following diagram illustrates the key environmental transport and partitioning processes for this compound.

References

- 1. Adsorption-desorption distribution (Kd) and organic carbon-water partition (KOC) coefficients - ECETOC [ecetoc.org]

- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 3. researchgate.net [researchgate.net]

- 4. o-Cresyl phosphate | C21H21O4P | CID 6527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. OECD 301/310: Ready Biodegradability Tests | ibacon GmbH [ibacon.com]

- 7. 1. General description, Danish Environmental Protection Agency [www2.mst.dk]

- 8. Tri-m-cresyl phosphate | C21H21O4P | CID 11232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Tri-p-cresyl phosphate | C21H21O4P | CID 6529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. rivm.nl [rivm.nl]

- 11. researchgate.net [researchgate.net]

- 12. Disposition, elimination, and metabolism of tri-o-cresyl phosphate following daily oral administration in Fischer 344 male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Biodegradation of [C]Tri-p-Cresyl Phosphate in a Laboratory Activated-Sludge System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. faa.gov [faa.gov]

In Vitro Cytotoxicity of Ortho-Cresyl Phosphates: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ortho-cresyl phosphates, particularly tri-o-cresyl phosphate (B84403) (TOCP), are organophosphorus compounds with well-documented neurotoxic effects. While the user's query specified di-o-cresyl phosphate (DOCP), the vast majority of in vitro cytotoxicity research has focused on TOCP as the primary toxic isomer. This technical guide provides a comprehensive overview of the in vitro cytotoxic mechanisms of TOCP, with the understanding that its effects are representative of the broader class of ortho-cresyl phosphates. This document summarizes key quantitative data, details experimental protocols for assessing cytotoxicity, and visualizes the implicated cellular signaling pathways. The primary mechanisms of TOCP-induced cell death in vitro involve the induction of oxidative stress and the activation of the mitochondrial-dependent apoptotic pathway.

Introduction

Tri-o-cresyl phosphate (TOCP) is an organophosphorus compound widely used as a plasticizer, flame retardant, and anti-wear additive in lubricants. Its neurotoxicity is a significant concern, and in vitro studies are crucial for elucidating the cellular and molecular mechanisms underlying its cytotoxic effects. This guide focuses on the findings from in vitro studies on various cell lines, providing researchers with a consolidated resource on the cytotoxicity of TOCP. The data and protocols presented herein are essential for understanding the compound's mechanism of action and for the development of potential therapeutic interventions.

Quantitative Cytotoxicity Data

The cytotoxic effects of TOCP and its primary active metabolite, cresyl saligenin phosphate (CBDP), have been quantified in several in vitro studies. The following tables summarize the key findings, including IC50 and EC50 values, as well as concentration-dependent effects on cell viability and markers of oxidative stress and apoptosis.

Table 1: Cytotoxicity of TOCP and its Metabolite (CBDP) in Primary Cortical Neurons

| Compound | Endpoint | Value | Cell Line | Reference |

| TOCP Isomers | IC50 | ≥80 μM | Primary Cortical Neurons | [1] |

| CBDP | IC50 | 15 μM | Primary Cortical Neurons | [1] |

| TOCP | EC50 (Cell Death) | 90 μM | Primary Cortical Neurons |

Table 2: Effects of TOCP on Cell Viability, Oxidative Stress, and Apoptosis

| Cell Line | TOCP Concentration | Effect | Measurement | Reference |

| HepG2 | 400 μM | 39.3% decline in cell survival | MTT Assay | |

| HepG2 | 400 μM | 49.85% decline in cell survival | NRU Assay | |

| HepG2 | 400 μM | 27.1-fold greater DNA damage | Comet Assay | |

| HepG2 | 400 μM | 27% reduction in mitochondrial membrane potential | Rh123 Fluorescence | |

| HepG2 | 400 μM | 62.53% of cells in subG1 apoptotic phase | Cell Cycle Analysis | |

| Splenic Lymphocytes | Not Specified | 21.25% increase in T cell proportions | Flow Cytometry | [2][3] |

| Splenic Lymphocytes | Not Specified | 13.18% inhibition of B cell proportions | Flow Cytometry | [2][3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section provides protocols for key experiments used to assess TOCP cytotoxicity.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of TOCP and a vehicle control (e.g., DMSO) for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a designated solubilization buffer) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

Apoptosis Detection: Annexin V-FITC/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (B164497) (PS) on the outer leaflet of the cell membrane in early apoptotic cells, while propidium (B1200493) iodide (PI) stains the DNA of late apoptotic and necrotic cells with compromised membranes.

Protocol:

-

Cell Preparation: Induce apoptosis by treating cells with TOCP. Include untreated controls.

-

Cell Harvesting: Harvest the cells and wash them with cold phosphate-buffered saline (PBS).

-

Resuspension: Resuspend the cells in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Staining: Add Annexin V-FITC and PI to 100 µL of the cell suspension.

-

Incubation: Incubate the cells at room temperature for 15 minutes in the dark.

-

Analysis: Add 400 µL of 1X Annexin-binding buffer and analyze the stained cells by flow cytometry as soon as possible.

Cytochrome c Release Assay

This assay is used to detect the translocation of cytochrome c from the mitochondria to the cytosol, a key event in the intrinsic apoptotic pathway.

Protocol:

-

Cell Treatment: Induce apoptosis in cells with the desired method and include a negative control.

-

Cell Fractionation:

-

Homogenize the cells to disrupt the plasma membrane while keeping the mitochondria intact.

-

Centrifuge the homogenate at a low speed to pellet nuclei and unbroken cells.

-

Centrifuge the resulting supernatant at a higher speed to pellet the mitochondria. The supernatant is the cytosolic fraction.

-

-

Western Blotting:

-

Separate the proteins in the cytosolic and mitochondrial fractions by SDS-PAGE.

-

Transfer the proteins to a membrane and probe with an antibody specific for cytochrome c.

-

The presence of cytochrome c in the cytosolic fraction of treated cells indicates its release from the mitochondria.

-

Signaling Pathways in TOCP-Induced Cytotoxicity

In vitro studies have elucidated that TOCP-induced cytotoxicity is primarily mediated by two interconnected pathways: oxidative stress and the mitochondrial-dependent intrinsic apoptosis pathway.

Oxidative Stress Pathway

TOCP exposure leads to an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defenses, resulting in oxidative stress. This can damage cellular components, including lipids, proteins, and DNA, and trigger apoptotic pathways.

Mitochondrial-Dependent Apoptotic Pathway

TOCP and its metabolites can directly or indirectly (via oxidative stress) target the mitochondria, leading to the initiation of the intrinsic apoptotic cascade. This pathway involves the regulation by Bcl-2 family proteins, the release of cytochrome c, and the activation of a caspase cascade.

Experimental Workflow for Cytotoxicity Assessment

A logical workflow is essential for systematically evaluating the cytotoxic potential of a compound like TOCP.

Conclusion

The in vitro studies on tri-o-cresyl phosphate provide compelling evidence of its cytotoxic potential, primarily through the induction of oxidative stress and the activation of the mitochondrial-dependent apoptotic pathway. The quantitative data and detailed experimental protocols presented in this guide offer a solid foundation for researchers investigating the toxicological effects of ortho-cresyl phosphates. Further research is warranted to explore the detailed involvement of specific Bcl-2 family proteins and to develop targeted therapeutic strategies to mitigate TOCP-induced cellular damage. The provided diagrams of the signaling pathways and experimental workflows serve as a visual aid to facilitate a deeper understanding of the complex mechanisms at play.

References

- 1. Assessment of neurotoxic effects of tri-cresyl phosphates (TCPs) and cresyl saligenin phosphate (CBDP) using a combination of in vitro techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Subchronic Exposure of Tri-Ortho-Cresyl Phosphate Reduces T-Cell Population in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

The Neurotoxicological Impact of Di-o-cresyl Phosphate on Neuropathy Target Esterase (NTE) Activity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Organophosphate-induced delayed neuropathy (OPIDN) is a severe neurological condition characterized by a delayed onset of ataxia and paralysis following exposure to certain organophosphorus compounds. A key initiating event in the pathogenesis of OPIDN is the inhibition and subsequent "aging" of neuropathy target esterase (NTE), a crucial enzyme for neuronal health. Di-o-cresyl phosphate (B84403) (DOCP), a specific isomer of tricresyl phosphate, is a potent inducer of OPIDN. This technical guide provides a comprehensive overview of the effects of DOCP on NTE activity, detailing the underlying molecular mechanisms, experimental protocols for assessment, and quantitative data from key studies. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals working to understand and mitigate the neurotoxic effects of organophosphates.

Introduction to Neuropathy Target Esterase (NTE)

Neuropathy target esterase (NTE), also known as patatin-like phospholipase domain-containing protein 6 (PNPLA6), is a serine hydrolase located in the endoplasmic reticulum of neurons. While its precise physiological functions are still under investigation, it is understood to play a critical role in maintaining axonal integrity. The inhibition of NTE by certain organophosphorus compounds is a well-established molecular initiating event for OPIDN. For OPIDN to occur, a critical threshold of NTE inhibition, generally considered to be above 70%, must be reached and sustained. Following inhibition, a process known as "aging," which involves the dealkylation of the phosphorylated enzyme, is thought to be a crucial step in triggering the downstream neurodegenerative cascade.

Di-o-cresyl Phosphate (DOCP) and its Metabolites

This compound (DOCP) is an isomer of tricresyl phosphate that has been historically linked to outbreaks of OPIDN. DOCP itself is not the direct inhibitor of NTE. It undergoes metabolic activation in the liver, primarily by cytochrome P450 enzymes, to form a cyclic metabolite, 2-(o-cresyl)-4H-1,3,2-benzodioxaphosphoran-2-one, commonly known as cresyl saligenin phosphate (CBDP) or tolyl saligenin phosphate (TSP). CBDP is the active metabolite that potently inhibits NTE.

Quantitative Analysis of NTE Inhibition by DOCP and its Metabolites

The following tables summarize the quantitative data on the inhibition of NTE by tri-o-cresyl phosphate (TOCP), the parent compound of DOCP, and its active metabolites.

Table 1: In Vivo Inhibition of Neuropathy Target Esterase (NTE) by Tri-o-cresyl Phosphate (TOCP)

| Species | Strain | Dose (mg/kg) | Route of Administration | Tissue | % NTE Inhibition | Time Point | Reference |

| Hen | - | 164 | Oral | Brain | 70% | - | [1] |

| Rat | Long-Evans | ≥145 | Oral | Spinal Cord | ≥72% | 44 hours | [2] |

| Rat | Long-Evans | ≥145 | Oral | Brain | ≥66% | 44 hours | [2] |

| Hen | - | 20 (with n-hexane pretreatment) | Oral | - | 60-70% | - | [3] |

| Hen | - | 20 (without n-hexane pretreatment) | Oral | - | 40-50% | - | [3] |

Table 2: In Vivo ED50 Values for NTE Inhibition by Tri-o-cresyl Phosphate (TOCP) in Rats

| Strain | ED50 (mg/kg) for NTE Inhibition | Reference |

| Sprague-Dawley (SD) | 458 | [4][5] |

| Fischer 344 (F344) | 209 | [4][5] |

| Long-Evans (LE) | 288 | [4][5] |

Table 3: In Vitro Effects of TOCP Metabolites on NTE and Cell Viability

| Compound | Cell Line/System | Concentration | Effect | Time Point | Reference |

| Phenyl saligenin phosphate (PSP) | N2a neuroblastoma cells | 3 µM | Almost complete NTE inhibition | 4 and 8 hours | [6] |

| Cresyl saligenin phosphate (CBDP) | Primary cortical neurons | 15 µM | IC50 for cytotoxicity | - | [7][8] |

| Tri-o-cresyl phosphate (ToCP) | Primary cortical neurons | ≥80 µM | IC50 for cytotoxicity | - | [7][8] |

Experimental Protocols

Neuropathy Target Esterase (NTE) Activity Assay

The standard method for determining NTE activity is a differential assay that measures the hydrolysis of a substrate, typically phenyl valerate (B167501), in the presence and absence of specific inhibitors.

Principle: Total esterase activity is measured. Non-NTE esterase activity is inhibited by a non-neuropathic organophosphate, such as paraoxon (B1678428). The remaining activity is then measured in the presence of a neuropathic organophosphate that inhibits NTE, such as mipafox (B20552). The difference in activity between the paraoxon-treated sample and the paraoxon + mipafox-treated sample represents the NTE activity.

Materials:

-

Tissue homogenate (e.g., brain, spinal cord)

-

Tris-HCl buffer (pH 8.0)

-

Paraoxon solution

-

Mipafox solution

-

Phenyl valerate (substrate)

-

Potassium ferricyanide

-

Spectrophotometer

Procedure:

-

Tissue Preparation: Homogenize the neural tissue (e.g., brain, spinal cord) in cold Tris-HCl buffer. Centrifuge the homogenate to obtain a supernatant containing the microsomal fraction where NTE is located.

-

Differential Inhibition:

-

Blank: Aliquot of tissue homogenate with buffer.

-

Sample A (Total paraoxon-resistant esterase): Aliquot of tissue homogenate incubated with paraoxon (e.g., 40 µM) for a specific time (e.g., 20 minutes) at 37°C.

-

Sample B (Non-NTE paraoxon-resistant esterase): Aliquot of tissue homogenate incubated with both paraoxon (e.g., 40 µM) and mipafox (e.g., 50 µM) for the same duration and temperature.

-

-

Substrate Hydrolysis: Add phenyl valerate to all samples and incubate for a defined period (e.g., 20 minutes) at 37°C. The hydrolysis of phenyl valerate by NTE releases phenol.

-

Colorimetric Detection: Stop the reaction and add 4-aminoantipyrine and potassium ferricyanide. This reaction forms a colored product with the phenol, which can be quantified by measuring the absorbance at a specific wavelength (e.g., 490 nm) using a spectrophotometer.

-

Calculation of NTE Activity:

-

NTE Activity = (Absorbance of Sample A - Absorbance of Blank) - (Absorbance of Sample B - Absorbance of Blank)

-

Diagram 1: Experimental Workflow for NTE Activity Assay

Caption: Workflow of the differential NTE activity assay.

Molecular Mechanisms and Signaling Pathways

The inhibition and aging of NTE by DOCP's active metabolite, CBDP, initiates a complex cascade of events leading to axonal degeneration. A central player in this pathway is the dysregulation of intracellular calcium homeostasis and the subsequent activation of calcium-dependent signaling pathways.

Diagram 2: Signaling Pathway of DOCP-Induced Delayed Neuropathy

Caption: Proposed signaling cascade in OPIDN.

The inhibition of NTE is believed to disrupt lipid metabolism and signaling, leading to an increase in intracellular calcium levels. This sustained elevation in calcium activates Ca2+/calmodulin-dependent protein kinase II (CaMKII). Activated CaMKII, in turn, hyperphosphorylates various cytoskeletal proteins, including neurofilaments and microtubules. This aberrant phosphorylation disrupts the normal structure and function of the cytoskeleton, impairing axonal transport. The disruption of the transport of essential molecules and organelles to the distal parts of the axon ultimately leads to axonal swelling and degeneration, the pathological hallmark of OPIDN.

Diagram 3: Logical Relationship in OPIDN Pathogenesis

Caption: Key stages in the development of OPIDN.

Conclusion and Future Directions

The inhibition of neuropathy target esterase by this compound and its active metabolite, cresyl saligenin phosphate, is a critical initiating event in the pathogenesis of organophosphate-induced delayed neuropathy. Understanding the quantitative aspects of this inhibition, the detailed experimental methods for its assessment, and the intricate downstream signaling pathways is paramount for the development of effective countermeasures and therapeutic interventions.

Future research should focus on:

-

Elucidating the precise physiological functions of NTE to better understand the consequences of its inhibition.

-

Identifying and validating biomarkers for early detection of NTE inhibition and prediction of OPIDN development.

-

Developing novel therapeutic strategies that target key nodes in the neurodegenerative cascade, such as the dysregulation of calcium homeostasis or the hyperphosphorylation of cytoskeletal proteins.

This technical guide provides a foundational understanding of the complex interplay between DOCP and NTE, offering valuable insights for the scientific community dedicated to addressing the challenges of organophosphate neurotoxicity.

References

- 1. REACTION OF CRESYL SALIGENIN PHOSPHATE, THE ORGANOPHOSPHORUS AGENT IMPLICATED IN THE AEROTOXIC SYNDROME, WITH HUMAN CHOLINESTERASES: MECHANISTIC STUDIES EMPLOYING KINETICS, MASS SPECTROMETRY AND X-RAY STRUCTURE ANALYSIS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The relationship between neurological damage and neurotoxic esterase inhibition in rats acutely exposed to tri-ortho-cresyl phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Low non-neuropathic tri-o-cresyl phosphate (TOCP) doses inhibit neuropathy target esterase near the neuropathic threshold in n-hexane pretreated hens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Variation between three strains of rat: inhibition of neurotoxic esterase and acetylcholinesterase by tri-o-cresyl phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. stacks.cdc.gov [stacks.cdc.gov]

- 6. researchgate.net [researchgate.net]

- 7. Assessment of neurotoxic effects of tri-cresyl phosphates (TCPs) and cresyl saligenin phosphate (CBDP) using a combination of in vitro techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Solubility of Di-o-cresyl Phosphate and Related Compounds in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of di-o-cresyl phosphate (B84403) and structurally related organophosphate esters in various organic solvents. Due to the limited availability of direct quantitative solubility data for di-o-cresyl phosphate, this document focuses on providing high-quality qualitative and quantitative data for its parent compound, tri-o-cresyl phosphate (TOCP), and its isomers. Furthermore, detailed experimental protocols are provided to enable researchers to determine the precise solubility of this compound in their specific solvent systems.

This compound is a significant metabolite of tri-o-cresyl phosphate, a compound widely used as a flame retardant and plasticizer.[1] Understanding the solubility of these compounds is critical for toxicological studies, environmental fate assessment, and in the development of pharmaceutical formulations where such esters might be present.

Metabolic Pathway of Tri-o-cresyl Phosphate (TOCP)

The metabolic conversion of TOCP is a critical aspect of its toxicology. One of the key pathways is dearylation, which results in the formation of this compound.[2] This relationship underscores the importance of understanding the physicochemical properties of this metabolite.

Caption: Metabolic conversion of TOCP to this compound.

Solubility Data

Quantitative solubility data for this compound in organic solvents is not extensively documented in publicly available literature. However, the solubility characteristics can be inferred from data on the parent compound, tri-o-cresyl phosphate (TCP), which exists in ortho, meta, and para isomers. Commercial TCP is typically a mixture of these isomers.[1] These compounds are generally characterized by their low solubility in water and high solubility in many organic solvents.[1]

Table 1: Solubility of Tri-cresyl Phosphate (TCP) Isomers in Organic Solvents

| Compound | Solvent | Solubility Description | Source |

| Tri-o-cresyl phosphate (TOCP) | Ethanol | Slightly soluble to Very soluble | [3][4] |

| Ether | Soluble to Very soluble | [3][4] | |

| Toluene | Very soluble | [3] | |

| Carbon Tetrachloride | Very soluble | [3] | |

| Acetic Acid | Soluble | [4] | |

| Tri-m-cresyl phosphate | Ethanol | Slightly soluble | [5] |

| Ethyl Ether | Soluble | [5] | |

| Carbon Tetrachloride | Very soluble | [5] | |

| Tri-p-cresyl phosphate | Ethanol | Soluble | [6] |

| Ethyl Ether | Soluble | [6] | |

| Benzene | Soluble | [6] | |

| Chloroform | Soluble | [6] | |

| Tricresyl phosphate (mixed isomers) | Toluene | Readily soluble | [1] |

| Hexane | Readily soluble | [1] | |

| Diethyl Ether | Readily soluble | [1] | |

| Diphenyl cresyl phosphate | Most organic solvents | Soluble | [7] |

| Glycerol | Insoluble | [7] |

Note: Descriptions such as "Slightly soluble," "Soluble," and "Very soluble" are qualitative and extracted from various chemical databases. The precise quantitative values can vary with temperature and the purity of both the solute and the solvent.

Experimental Protocol: Determination of Thermodynamic Solubility

For researchers requiring precise quantitative solubility data for this compound, the Shake-Flask Method is the gold standard and most reliable technique.[8][9] This method is detailed in guidelines such as OECD Test Guideline 105.[10][11][12][13]

Principle

The shake-flask method involves agitating an excess amount of the solid compound (solute) in a specific solvent for a prolonged period until equilibrium is achieved between the dissolved and undissolved solute. The concentration of the solute in the resulting saturated solution is then determined analytically.[9]

Apparatus and Reagents

-

Analytical balance

-

Thermostatically controlled shaker or agitator (e.g., water bath shaker)

-

Stoppered flasks or vials (glass)

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or other suitable material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

-

This compound (high purity)

-

Organic solvent of interest (analytical grade)

Procedure

-

Preparation: Add an excess amount of this compound to a stoppered flask containing the chosen organic solvent. "Excess" means that a visible amount of undissolved solid remains throughout the experiment.[8]

-

Equilibration: Seal the flask and place it in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient duration to reach equilibrium. A preliminary test can determine the necessary time, but 24 to 72 hours is common.[9][14]

-

Phase Separation: After equilibration, allow the mixture to stand, permitting the excess solid to sediment.[8] To ensure complete separation of the solid from the liquid phase, centrifuge an aliquot of the supernatant at a high speed.

-

Sample Collection: Carefully withdraw a sample from the clear supernatant. To remove any remaining micro-particulates, immediately filter the sample using a syringe filter compatible with the solvent.

-

Analysis: Accurately dilute the filtered saturated solution with the solvent to a concentration within the calibrated range of the analytical instrument (e.g., HPLC or GC).

-

Quantification: Analyze the diluted sample using a validated analytical method to determine the concentration of this compound.

-

Calculation: Calculate the solubility by accounting for the dilution factor. The result is typically expressed in units such as mg/mL, g/L, or mol/L.

Workflow for Shake-Flask Solubility Determination

The following diagram illustrates the key steps in the experimental workflow for determining solubility.

Caption: Key steps of the shake-flask solubility method.

References

- 1. Tricresyl phosphate - Wikipedia [en.wikipedia.org]

- 2. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 3. o-Cresyl phosphate | C21H21O4P | CID 6527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Tri-o-cresyl Phosphate CAS#: 78-30-8 [m.chemicalbook.com]

- 5. Tri-m-cresyl phosphate | C21H21O4P | CID 11232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Tri-p-cresyl phosphate | C21H21O4P | CID 6529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Diphenyl cresyl phosphate | C19H17O4P | CID 520263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 10. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 11. oecd.org [oecd.org]

- 12. oecd.org [oecd.org]

- 13. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 14. Shake-Flask Solubility Assay - Enamine [enamine.net]

A Technical Guide to Commercial Sources and Purity of Di-o-cresyl Phosphate for Research Applications

This technical guide is intended for researchers, scientists, and drug development professionals who require high-purity Di-o-cresyl phosphate (B84403) for their work. This document provides an overview of commercial suppliers, available purity levels, and detailed analytical methodologies for purity assessment.

Commercial Availability and Purity

Di-o-cresyl phosphate is a commercially available chemical, though its availability may be more limited compared to the more common tricresyl phosphate mixtures. For research purposes, sourcing this compound with a well-defined and high-purity profile is crucial. Below is a summary of a representative commercial source. Researchers are advised to contact suppliers directly to obtain the most current certificates of analysis and lot-specific purity data.

| Supplier | Product Name | CAS Number | Catalog Number | Stated Purity |

| ChemScene | This compound | 35787-74-7 | CS-0640950 | ≥98%[1] |

Note: While the above table lists a specific supplier for this compound, other suppliers of related compounds like Tri-o-cresyl phosphate include TCI America and Elex Biotech LLC.[2][3] Researchers should be diligent in confirming the exact isomeric composition when sourcing cresyl phosphates, as commercial-grade tricresyl phosphate is often a mixture of ortho, meta, and para isomers.[4][5][6] The synthesis of pure isomers typically requires the use of purified ortho-, meta-, or para-cresol.[4]

Analytical Methodologies for Purity Determination

Ensuring the purity of this compound is critical for the reliability and reproducibility of experimental results. Several analytical techniques are employed to determine the purity of cresyl phosphates and to identify and quantify any impurities.

Gas Chromatography (GC)

Gas chromatography is a common and effective method for assessing the purity of this compound and separating it from other isomers and related compounds.

Experimental Protocol: Gas Chromatography (GC) for Cresyl Phosphate Analysis [7][8]

-

Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Flame Photometric Detector (FPD) in phosphorus mode is suitable.[7][8]

-

Column: A 6-ft x 1/4-in ID stainless steel column packed with 3% OV-101 on 100/120 mesh Supelcoport or a similar non-polar capillary column can be used.[8]

-

Carrier Gas: Nitrogen (N₂) at a flow rate of 50 mL/min.[8]

-

Temperatures:

-

Injection Volume: 5 µL.[8]

-

Sample Preparation: The this compound sample is dissolved in a suitable solvent, such as diethyl ether.[8]

-

Calibration: A standard solution of high-purity this compound in the same solvent is used to create a calibration curve.[8]

-

Analysis: The peak area of the analyte in the sample chromatogram is compared to the calibration curve to determine its concentration and, consequently, the purity. The presence of other peaks may indicate impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides a higher level of confidence in identification by coupling the separation power of GC with the mass-selective detection of MS. This technique is particularly useful for identifying unknown impurities.

Experimental Protocol: GC-MS for Tricresyl Phosphate Isomer Analysis [9][10]

-

Instrumentation: A GC-MS system, such as an Agilent 6890/5975 or equivalent.[9]

-

Column: A capillary column suitable for semi-volatile organic compounds.

-

Carrier Gas: Helium.

-

Injection Mode: Split/splitless or programmed temperature vaporization (PTV).[9]

-

Sample Preparation: Samples are dissolved in an appropriate solvent. For trace analysis, extraction and concentration steps may be necessary.[9]

-

Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode. Full scan mode is used for identifying unknown compounds, while selected ion monitoring (SIM) mode can be used for quantifying known impurities with high sensitivity.

-

Data Analysis: The retention time and the mass spectrum of the main peak are compared with those of a reference standard of this compound. Library matching (e.g., NIST) can aid in the tentative identification of impurity peaks.

High-Performance Liquid Chromatography (HPLC)

HPLC is another powerful technique for the analysis of organophosphate esters and can be used to determine the purity of this compound.

Experimental Protocol: HPLC for Purity Analysis [11][12]

-

Instrumentation: An HPLC system with a UV detector.[12]

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water or methanol (B129727) and water is typically employed.

-

Detection: UV detection at a suitable wavelength (e.g., 205 nm).[12]

-

Sample Preparation: The sample is dissolved in the mobile phase or a compatible solvent.

-

Analysis: The purity is determined by the relative peak area of the main component. This method was used to determine the purity of synthesized metabolites of tri-o-cresyl phosphate, achieving purities in the range of 92% to 99%.[11]

Logical Workflow for Sourcing and Purity Verification

The following diagram illustrates a logical workflow for researchers to select a commercial source of this compound and verify its purity for research applications.

Caption: Sourcing and Purity Verification Workflow.

References

- 1. chemscene.com [chemscene.com]

- 2. calpaclab.com [calpaclab.com]

- 3. Tri-o-cresyl Phosphate | Elex Biotech LLC [elexbiotech.com]

- 4. 1. General description, Danish Environmental Protection Agency [www2.mst.dk]

- 5. Tricresyl phosphate - Wikipedia [en.wikipedia.org]

- 6. Tricresyl phosphate (EHC 110, 1990) [inchem.org]

- 7. Detection of tricresyl phosphates and determination of tri-o-cresyl phosphate in edible oils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cdc.gov [cdc.gov]

- 9. faa.gov [faa.gov]

- 10. Tri-o-cresyl phosphate (Determined in total tricresyl phosphate determination) - analysis - Analytice [analytice.com]

- 11. stacks.cdc.gov [stacks.cdc.gov]

- 12. lgcstandards.com [lgcstandards.com]

The Biological Fate of Di-o-cresyl Phosphate: A Technical Guide to Degradation Pathways

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core biological degradation pathways of di-o-cresyl phosphate (B84403) (DOCP), a prominent isomer of tricresyl phosphate (TCP). This document details the metabolic processes in both microbial and mammalian systems, presents quantitative data on degradation kinetics, outlines key experimental protocols, and provides visual representations of the degradation pathways.

Introduction

Di-o-cresyl phosphate (DOCP) is an organophosphate ester used as a flame retardant and plasticizer. Due to its widespread use, concerns about its environmental persistence and potential toxicity have grown. Understanding the biological degradation of DOCP is crucial for assessing its environmental fate, toxicological risk, and for the development of bioremediation strategies. This guide synthesizes current research on the enzymatic and microbial breakdown of this compound.

Mammalian Metabolism of this compound

In mammalian systems, DOCP undergoes a series of metabolic transformations primarily in the liver, mediated by the cytochrome P450 (CYP) enzyme system.[1][2][3] The metabolism of the broader category of tricresyl phosphates (TCPs), including the ortho-isomer, involves three main pathways: hydroxylation, dearylation, and subsequent oxidation.[4][5]

The initial and critical step in the bioactivation and degradation of DOCP is the hydroxylation of one of the methyl groups on the o-cresyl moiety, catalyzed by microsomal mixed-function oxidases.[4] This leads to the formation of hydroxymethyl derivatives.[4][6] One of the key and more toxic metabolites formed is saligenin cyclic o-tolyl phosphate (SCOTP), which is produced through the cyclization of hydroxymethyl tri-o-cresyl phosphate.[4][6][7]

Simultaneously, dearylation, or the cleavage of the o-cresyl groups, occurs, leading to the formation of di-o-cresyl hydrogen phosphate and o-cresyl dihydrogen phosphate, as well as o-cresol.[6][8][9][10] These phosphate metabolites are more water-soluble and can be more readily excreted. Further oxidation of the hydroxymethyl groups can lead to the formation of aldehyde and carboxylic acid derivatives.[4][5]

The primary metabolites identified in urine and feces of animals exposed to tri-o-cresyl phosphate (TOCP) include o-cresol, di-o-cresyl hydrogen phosphate, and o-cresyl dihydrogen phosphate.[6][8] Trace amounts of the neurotoxic metabolite, saligenin cyclic-o-tolyl phosphate, have also been detected.[6]

References

- 1. Metabolic Mechanism of Aryl Phosphorus Flame Retardants by Cytochromes P450: A Combined Experimental and Computational Study on Triphenyl Phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Tricresyl phosphate - Wikipedia [en.wikipedia.org]

- 4. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 5. Tricresyl phosphate (EHC 110, 1990) [inchem.org]

- 6. Studies on the metabolism of the neurotoxic tri-o-cresyl phosphate. Distribution, excretion, and metabolism in male cats after a single, dermal application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The effects of tri-o-cresyl phosphate and metabolites on rat Sertoli cell function in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Disposition, elimination, and metabolism of tri-o-cresyl phosphate following daily oral administration in Fischer 344 male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Studies on the metabolism of the neurotoxic tri-o-cresyl phosphate. Synthesis and identification by infrared, proton nuclear magnetic resonance and mass spectrometry of five of its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Studies on the Metabolism of the Neurotoxic Tri-O-Cresyl Phosphate. Synthesis and Identification by Infrared, Proton Nuclear Magnetic Resonance and Mass Spectrometry of Five of Its Metabolites [stacks.cdc.gov]

An In-depth Technical Guide to Graphene: Potential Industrial Applications and Sources of Exposure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of graphene, a two-dimensional allotrope of carbon, focusing on its burgeoning industrial applications and the associated potential sources of human and environmental exposure. The unique physicochemical properties of graphene and its derivatives, such as graphene oxide (GO) and reduced graphene oxide (rGO), make them revolutionary in numerous fields, yet also necessitate a thorough understanding of their potential health and safety implications.[1][2][3]

Industrial Applications of Graphene-Based Materials (GBMs)

Graphene's exceptional strength (200 times stronger than steel), electrical and thermal conductivity, and near-transparency have propelled its application across a wide range of industrial sectors.[2] Key application areas are summarized below.

| Sector | Specific Applications | Key Graphene Properties Utilized |

| Electronics & Semiconductors | Next-generation microchips, transistors, flexible screens, wearable devices, and advanced sensors.[2][4] | High electrical conductivity (surpassing silicon), transparency, and flexibility.[2] |

| Energy Storage & Batteries | Enhanced lithium-ion batteries with higher energy density and faster charging speeds; supercapacitors.[1][2] | High surface area and electrical conductivity.[2] |

| Composites & Materials | Lightweight, high-strength composites for automotive (chassis, panels) and aerospace industries; anti-corrosion coatings for steel; reinforcement in welding.[2][5][6] | Exceptional tensile strength, durability, chemical inertness, and impermeability.[5][6] |

| Biomedical & Healthcare | Targeted drug delivery, biosensors, tissue engineering, 'smart' implants, and antibacterial agents.[1][2][4] | Biocompatibility (when functionalized), high surface area for drug loading, and unique interactions with biological systems.[1] |

| Environmental Solutions | Water desalination and filtration membranes; sensors for detecting pollutants.[2][7] | Impermeability and the ability to be functionalized for selective filtration.[2][5] |

Sources and Routes of Exposure

The increasing production and use of GBMs elevate the potential for human and environmental exposure. The primary sources stem from the entire lifecycle of the material, from manufacturing to disposal.

Occupational Exposure

Workplace exposure is currently the most significant concern and can occur during the production, handling, and processing of GBMs.[8][9][10] Inhalation is considered the primary route of occupational exposure.[9][11]

-